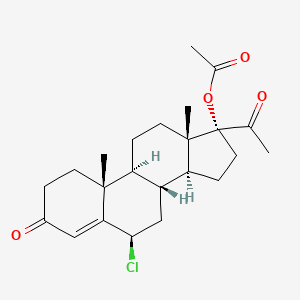
2-(Chloromethyl)-5-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-propoxypyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a chloromethyl group at the second position and a propoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chloromethylation of 5-propoxypyridine: : The synthesis of 2-(Chloromethyl)-5-propoxypyridine can be achieved through the chloromethylation of 5-propoxypyridine. This reaction typically involves the use of chloromethyl methyl ether (MOM-Cl) or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where 5-propoxypyridine is reacted with chloromethylating agents under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-5-propoxypyridine is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions to oxidize the chloromethyl group.
Major Products
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Oxidized Derivatives: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Scientific Research Applications
2-(Chloromethyl)-5-propoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is used in the preparation of functional materials, including polymers and ligands for metal complexes.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propoxypyridine largely depends on its reactivity and the nature of its interactions with biological targets:
Alkylation: The chloromethyl group can alkylate nucleophilic sites in biological molecules, such as DNA or proteins, leading to potential therapeutic effects or toxicity.
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2-(Chloromethyl)-5-propoxypyridine can be compared with other chloromethyl-substituted pyridines:
2-Chloromethylpyridine: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
3-Chloromethylpyridine: Substitution at the third position alters its reactivity and biological activity.
4-Chloromethylpyridine: Similar to 2-chloromethylpyridine but with substitution at the fourth position, affecting its chemical properties and applications.
The unique combination of the chloromethyl and propoxy groups in this compound provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-8(6-10)11-7-9/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQBWRMLQWOPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692919 |
Source


|
| Record name | 2-(Chloromethyl)-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127590-89-0 |
Source


|
| Record name | 2-(Chloromethyl)-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/new.no-structure.jpg)

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)


![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)
